
2,7-Dihydroxyanthracène-9,10-dione
Vue d'ensemble
Description
It has a molecular formula of C14H8O4 and a molecular weight of 240.21 g/mol. This compound is characterized by its two hydroxyl groups positioned at the 2 and 7 positions on the anthracene ring, and two ketone groups at the 9 and 10 positions.
Synthetic Routes and Reaction Conditions:
- One common method involves the reaction of 2,7-dihydroxy-anthraquinone with copper (II) acetate in the presence of ethanol, water, and acetic acid .
- Another method includes the oxidation of 2,7-dihydroxy-anthraquinone using manganese (IV) oxide and sulfuric acid .
Industrial Production Methods:
- Industrially, the compound can be synthesized through the sulfonation of anthracene followed by oxidation and hydrolysis steps. This process involves the use of sulfuric acid and sulfur trioxide at elevated temperatures (110-120°C) .
Types of Reactions:
Oxidation: 2,7-Dihydroxyanthracene-9,10-dione can undergo oxidation reactions, often using reagents like manganese (IV) oxide.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl positions, using reagents like iodine and pyridine.
Common Reagents and Conditions:
Oxidation: Manganese (IV) oxide, sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Iodine, pyridine.
Major Products:
- Oxidation typically yields quinone derivatives.
- Reduction results in hydroxyanthracene derivatives.
- Substitution reactions can produce various substituted anthraquinones.
Applications De Recherche Scientifique
2,7-Dihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is utilized in the production of organic semiconductors and optoelectronic devices.
Mécanisme D'action
Mode of Action
Anthraquinone derivatives, which include this compound, are known to interact with various biological targets and processes . They can act as photosensitizers, facilitating reactions such as the dehydrogenative lactonization of 2-arylbenzoic acids .
Result of Action
As a derivative of anthraquinone, it may share some of the biological activities common to this class of compounds, such as photosensitizing properties . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, anthraquinone has been detected as a contaminant in various environments, including air, water, food packaging, and even foodstuffs . These environmental occurrences could potentially affect the action of anthraquinone derivatives like 2,7-Dihydroxyanthracene-9,10-dione.
Analyse Biochimique
Biochemical Properties
2,7-Dihydroxyanthracene-9,10-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of anthraquinone derivatives, which are known for their biological activities . The compound’s hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity and stability . Additionally, 2,7-Dihydroxyanthracene-9,10-dione can act as a substrate for oxidative enzymes, leading to the formation of reactive oxygen species (ROS) that can further participate in biochemical pathways .
Cellular Effects
2,7-Dihydroxyanthracene-9,10-dione has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress in cells by generating ROS, which can lead to changes in gene expression and activation of stress response pathways . Moreover, 2,7-Dihydroxyanthracene-9,10-dione has been reported to inhibit cell proliferation and induce apoptosis in certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2,7-Dihydroxyanthracene-9,10-dione involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, altering their conformation and activity . It has been shown to inhibit certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis . Additionally, 2,7-Dihydroxyanthracene-9,10-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,7-Dihydroxyanthracene-9,10-dione can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that 2,7-Dihydroxyanthracene-9,10-dione can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . The compound’s degradation products may also contribute to its biological activity .
Dosage Effects in Animal Models
The effects of 2,7-Dihydroxyanthracene-9,10-dione vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate cellular processes without causing significant harm . At high doses, 2,7-Dihydroxyanthracene-9,10-dione can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response .
Metabolic Pathways
2,7-Dihydroxyanthracene-9,10-dione is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The compound can also affect metabolic flux by altering the levels of metabolites involved in energy production and detoxification . Additionally, 2,7-Dihydroxyanthracene-9,10-dione can influence the activity of cofactors such as NADH and FADH2, which are essential for cellular respiration .
Transport and Distribution
Within cells and tissues, 2,7-Dihydroxyanthracene-9,10-dione is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by factors such as its lipophilicity and affinity for specific cellular compartments . 2,7-Dihydroxyanthracene-9,10-dione can also be sequestered in organelles such as mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 2,7-Dihydroxyanthracene-9,10-dione plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, 2,7-Dihydroxyanthracene-9,10-dione can accumulate in the nucleus, where it can interact with DNA and transcription factors . It can also localize to the mitochondria, affecting mitochondrial function and energy production .
Comparaison Avec Des Composés Similaires
- 2,6-Dihydroxyanthracene-9,10-dione
- 1,4-Dihydroxyanthracene-9,10-dione
- 2,7-Dinitroanthracene-9,10-dione
Comparison:
- 2,7-Dihydroxyanthracene-9,10-dione is unique due to its specific positioning of hydroxyl groups, which influences its reactivity and applications.
- 2,6-Dihydroxyanthracene-9,10-dione has similar properties but differs in the position of hydroxyl groups, affecting its chemical behavior.
- 1,4-Dihydroxyanthracene-9,10-dione has hydroxyl groups at different positions, leading to distinct reactivity patterns.
- 2,7-Dinitroanthracene-9,10-dione contains nitro groups instead of hydroxyl groups, making it more suitable for applications requiring electron-withdrawing substituents .
Propriétés
IUPAC Name |
2,7-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTIWMXQXBQJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060352 | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-93-0 | |
| Record name | 2,7-Dihydroxy-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2,7-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,7-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF9PL7VW3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-pyrido[4,3-b]indol-3-amine](/img/structure/B1216783.png)
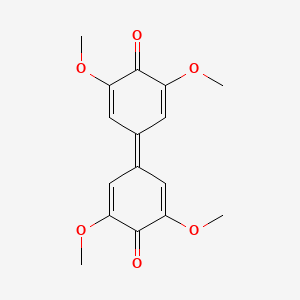
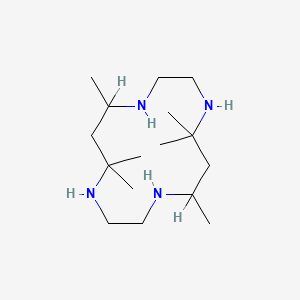
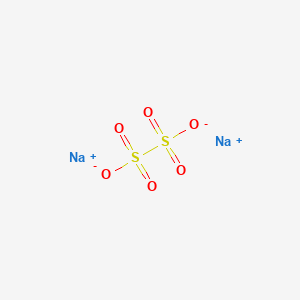
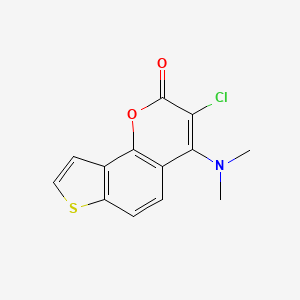
![3-[2-(5-Hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol](/img/structure/B1216789.png)
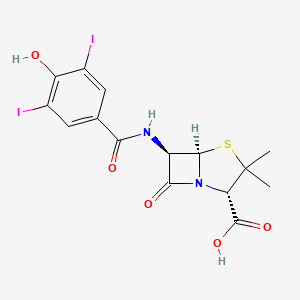
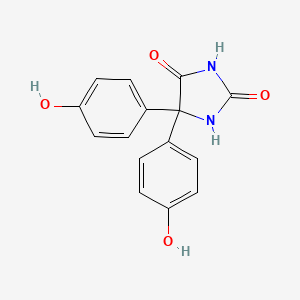
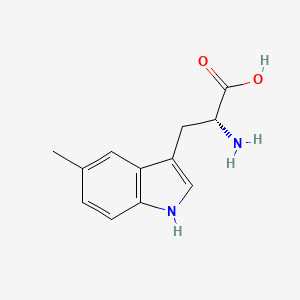
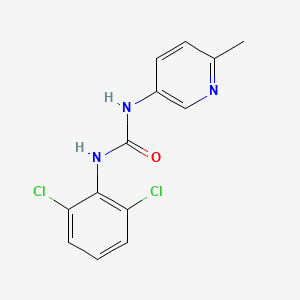



![methyl 7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1216807.png)
